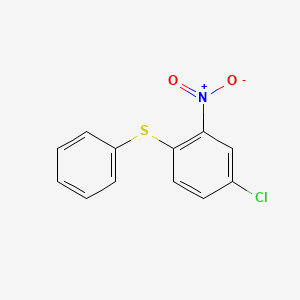

4-Chloro-2-nitro-1-(phenylthio)benzene

Description

Contextual Significance within Nitroaromatic and Organosulfur Chemistry

Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of a wide array of products, including dyes, polymers, and pesticides. youtube.com The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. chemicalbook.com This feature makes nitroaromatic compounds susceptible to nucleophilic aromatic substitution, a key reaction in synthetic organic chemistry. chemicalbook.comquora.com

Organosulfur compounds are also of great importance in chemistry and biology. biosynth.com The sulfur atom, particularly in the form of a thioether, can be found in essential amino acids and has been incorporated into numerous pharmaceutical agents. biosynth.comresearchgate.net The field of organosulfur chemistry is extensive, with thioethers serving as crucial building blocks and intermediates in organic synthesis. rsc.org The compound 4-Chloro-2-nitro-1-(phenylthio)benzene, therefore, lies at the intersection of these two critical areas of organic chemistry, deriving its reactivity and potential applications from both the nitroaromatic and organosulfur functionalities.

Historical Perspectives on Related Syntheses and Reactions

The synthesis of aryl thioethers has a rich history, with several named reactions being of particular importance. The Ullmann condensation, first reported by Fritz Ullmann, is a classical copper-promoted reaction for the formation of aryl ethers, thioethers, nitriles, and amines from aryl halides. synquestlabs.comst-andrews.ac.uk Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. synquestlabs.com However, modern advancements have introduced the use of soluble copper catalysts with various ligands, allowing for milder reaction conditions. google.com

Another relevant historical reaction is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nih.govresearchgate.net In this rearrangement, an aryl ether or thioether with a nucleophilic group in a side chain undergoes rearrangement to form a new C-N or C-O bond. nih.gov The reaction is typically facilitated by the presence of an activating electron-withdrawing group on the aromatic ring, such as a nitro group. researchgate.net

The synthesis of nitro-substituted aryl thioethers has also been a subject of study, often involving the reaction of a thiolate with an activated nitroaryl halide. These historical synthetic methods provide the foundation for the preparation of complex molecules like this compound.

Structural Framework and Substituent Effects in Aryl Thioethers

The reactivity of this compound is dictated by the electronic and steric effects of its three substituents on the benzene (B151609) ring.

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. chemicalbook.comgoogle.com It deactivates the benzene ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions. chemicalbook.comactachemicamalaysia.com The presence of the nitro group ortho to the phenylthio group significantly influences the electron density of the ring.

The chloro group (-Cl) is also an electron-withdrawing group due to its inductive effect, which deactivates the aromatic ring towards electrophilic substitution. quora.comlibretexts.org However, it is an ortho, para-director in electrophilic aromatic substitution reactions because its lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation. quora.comlibretexts.org

The phenylthio group (-SPh) is considered a weakly activating group and an ortho, para-director in electrophilic aromatic substitution. The sulfur atom can donate a lone pair of electrons to the ring through resonance. However, its effect is less pronounced than that of an alkoxy group due to the larger size and more diffuse p-orbitals of sulfur compared to oxygen.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitro-1-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQPMKQJTMHIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327465 | |

| Record name | 4-chloro-2-nitro-1-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4548-56-5 | |

| Record name | 4-chloro-2-nitro-1-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Chloro 2 Nitro 1 Phenylthio Benzene

A common laboratory synthesis of 4-Chloro-2-nitro-1-(phenylthio)benzene involves the nucleophilic aromatic substitution reaction between 2,5-dichloronitrobenzene and thiophenol. prepchem.com In this reaction, the thiophenol is typically deprotonated with a base, such as potassium hydroxide (B78521), to form the more nucleophilic thiophenolate anion. This anion then attacks the 2,5-dichloronitrobenzene, displacing one of the chlorine atoms. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) and may require heating to proceed at a reasonable rate. prepchem.com

Reactions of 4 Chloro 2 Nitro 1 Phenylthio Benzene

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to this compound, typically involving the formation of the thioether bond as a key step.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a cornerstone in the synthesis of diaryl thioethers. This approach leverages the activation of an aromatic ring by electron-withdrawing groups, such as a nitro group, to facilitate the displacement of a leaving group, typically a halogen, by a nucleophile.

A prominent and well-documented method for the synthesis of this compound involves the reaction of a suitably substituted dichloronitrobenzene with thiophenol. In a specific example, 2,5-dichloronitrobenzene is treated with thiophenol in the presence of a base. prepchem.com The nitro group at the 2-position and the chloro group at the 5-position of the starting material are crucial. The strong electron-withdrawing nature of the nitro group activates the chlorine atom at the adjacent 1-position for nucleophilic attack by the thiophenolate anion, leading to the selective displacement of this chlorine atom to form the desired product.

The general reaction is as follows:

Cl-C₆H₃(NO₂)-Cl + C₆H₅SH → Cl-C₆H₃(NO₂)-S-C₆H₅ + HCl

Reaction Details for the Synthesis from 2,5-Dichloronitrobenzene

| Parameter | Value |

| Starting Material | 2,5-Dichloronitrobenzene |

| Reagent | Thiophenol |

| Base | Potassium Hydroxide (B78521) (KOH) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 70 °C |

| Reaction Time | 3 hours |

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. The choice of solvent and base plays a critical role in promoting the formation of the thiophenolate nucleophile and facilitating the substitution reaction.

In the synthesis starting from 2,5-dichloronitrobenzene, N,N-dimethylformamide (DMF) is employed as the solvent. prepchem.com DMF is a polar aprotic solvent that is effective at solvating the potassium thiophenolate intermediate, thereby enhancing its nucleophilicity.

The base used in this reaction is potassium hydroxide (KOH). prepchem.com Its primary function is to deprotonate the thiophenol to generate the more potent nucleophile, the thiophenolate anion (C₆H₅S⁻). The in-situ formation of this anion is essential for the subsequent nucleophilic attack on the electron-deficient aromatic ring.

Alternative Synthetic Pathways from Precursor Molecules

An alternative, yet mechanistically similar, direct synthesis approach involves the use of 1,4-dichloro-2-nitrobenzene (B41259) as the starting material. In this case, the nitro group at the 2-position activates the chlorine atom at the 1-position for nucleophilic substitution by thiophenol. The chlorine atom at the 4-position remains intact due to its para-relationship with the deactivating nitro group, which does not provide the same level of activation as the ortho-position. wikipedia.org

This pathway also proceeds via an SNAr mechanism and would be expected to utilize similar reaction conditions, such as a polar aprotic solvent and a base to generate the thiophenolate nucleophile.

Precursor Design and Derivatization Strategies

The synthesis of this compound can also be envisioned through a multi-step process starting from simpler, more readily available benzene (B151609) derivatives. This approach offers flexibility but requires careful consideration of the directing effects of the substituents in each step.

Utilization of Simpler Benzene Derivatives as Starting Materials

A plausible synthetic route can be designed starting from chlorobenzene (B131634). This multi-step synthesis would involve the sequential introduction of the phenylthio and nitro groups.

A potential synthetic sequence is as follows:

Formation of 4-chlorophenyl phenyl sulfide (B99878): The first step would be the reaction of chlorobenzene with thiophenol to form 4-chlorophenyl phenyl sulfide. This reaction can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions.

Nitration of 4-chlorophenyl phenyl sulfide: The second step would involve the nitration of the resulting 4-chlorophenyl phenyl sulfide. The directing effects of the existing substituents (the chloro and phenylthio groups) would determine the position of the incoming nitro group. Both the chlorine atom and the sulfur of the phenylthio group are ortho, para-directors. However, the activating effect of the sulfide group would likely direct the nitro group to the position ortho to the sulfur, yielding the desired 2-nitro isomer. The use of a nitrating agent such as a mixture of nitric acid and sulfuric acid would be typical for this transformation. researchgate.net

This strategic approach, while potentially involving more steps, allows for the construction of the target molecule from fundamental building blocks of benzene chemistry.

Multistep Synthesis Routes for Aromatic Substitution Patterns

The synthesis of this compound, with its distinct 1,2,4-substitution pattern, is efficiently achieved through a strategic two-step process starting from a readily available dichlorinated benzene precursor. This method leverages the directing effects of the substituents to control the regiochemistry at each stage.

The most direct and industrially relevant multistep synthesis commences with 1,4-dichlorobenzene (B42874). The key steps involve the nitration of this precursor, followed by a selective nucleophilic aromatic substitution (SNAr).

Step 1: Nitration of 1,4-Dichlorobenzene

The initial step is the electrophilic aromatic substitution of 1,4-dichlorobenzene to introduce a nitro group. The two chlorine atoms on the benzene ring are ortho, para-directing and weakly deactivating. organicchemistrytutor.com Nitration of 1,4-dichlorobenzene using a mixture of nitric acid and sulfuric acid yields 2,5-dichloronitrobenzene as the major product. chemicalbook.comchemicalbook.com The reaction proceeds by introducing the nitro group at a position activated by both chlorine atoms. Industrial synthesis methods report high yields, often exceeding 95%. chemicalbook.comgoogle.com

Step 2: Nucleophilic Aromatic Substitution with Thiophenol

The second and final step involves the reaction of the intermediate, 2,5-dichloronitrobenzene, with thiophenol. This reaction is a nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring must be activated by a strong electron-withdrawing group positioned ortho or para to a good leaving group, in this case, a chlorine atom. quizlet.com

In 2,5-dichloronitrobenzene, the nitro group is a powerful electron-withdrawing group that activates both chlorine atoms for nucleophilic attack. The chlorine atom at the 5-position is para to the nitro group, while the chlorine at the 2-position is ortho. The nucleophile, in this case, the thiophenolate anion (formed from thiophenol and a base like potassium hydroxide), preferentially displaces the chlorine atom at the position para to the nitro group. nih.gov This selectivity is due to the effective stabilization of the negatively charged Meisenheimer intermediate, where the charge can be delocalized onto the nitro group.

The reaction is typically carried out by treating 2,5-dichloronitrobenzene with thiophenol in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF). Heating the reaction mixture facilitates the substitution, leading to the formation of this compound.

The table below summarizes the key parameters of this synthetic route.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 1,4-Dichlorobenzene | Nitric Acid, Sulfuric Acid | 2,5-Dichloronitrobenzene | ~98% chemicalbook.com |

| 2 | 2,5-Dichloronitrobenzene | Thiophenol, Potassium Hydroxide, DMF | This compound | Not specified |

This synthetic strategy is a classic example of how the interplay of activating/deactivating and directing effects of substituents are manipulated to construct complex aromatic molecules with a specific substitution pattern. The initial electrophilic substitution sets the stage by placing the nitro group, which in turn governs the regioselectivity of the subsequent nucleophilic substitution.

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the aromatic ring. Beyond its role in activating the ring for nucleophilic substitution, the nitro group itself can be the site of key chemical transformations.

Reductions to Amine Derivatives (e.g., 5-chloro-2-(phenylthio)benzenamine)

One of the most fundamental transformations of the nitro group in nitroaromatic compounds is its reduction to a primary amine. This reaction is crucial for the synthesis of anilines, which are key intermediates in the production of dyes, pharmaceuticals, and polymers. For this compound, reduction yields 5-chloro-2-(phenylthio)benzenamine. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups and the desired selectivity. scispace.com

Common methods applicable to this transformation include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). Hydrazine in the presence of Pd/C is also an effective system for this reduction. scispace.com

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com

Sulfide-Based Reagents: Reagents like sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaSH), or sodium polysulfide (Na₂Sₓ) can selectively reduce one nitro group in the presence of another, although in this monosubstituted case, they serve as effective reducing agents for the single nitro group. scispace.com

The general reaction scheme for the reduction is presented below:

A summary of common conditions for nitro group reduction is provided in the table below.

| Reagent System | Typical Conditions | Selectivity Notes |

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature, 1-4 atm H₂ | Highly efficient, but may also reduce other functional groups like alkenes. |

| Sn / HCl | Concentrated HCl, often with heating | A classic, robust method; the reaction is typically exothermic. |

| Fe / NH₄Cl | Ethanol/water solvent, reflux | Milder than Sn/HCl, often preferred for its better environmental profile. |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic systems | A mild reducing agent often used when sensitive functional groups are present. |

Other Nitro Group Derivatizations in Nitroaromatic Systems

Beyond reduction, the nitro group can be directly replaced through transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. acs.org This modern synthetic strategy avoids the traditional multi-step sequence of reduction, diazotization, and substitution (e.g., Sandmeyer reaction) by using the nitroarene directly as an electrophile. acs.org These reactions have significantly expanded the utility of nitroarenes as versatile building blocks in organic synthesis. bohrium.com

Palladium-based catalysts, often employing specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands like BrettPhos, have proven effective in activating the C–NO₂ bond for oxidative addition. acs.orgacs.org This allows for a variety of bond-forming reactions.

Key denitrative coupling reactions include:

Denitrative Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds. acs.org

Denitrative Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new carbon-nitrogen bonds. acs.orgacs.org

Denitrative Etherification: Reaction with alcohols or phenols to create aryl ethers. acs.org

Denitrative Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes. acs.org

Denitrative Thioetherification: Reaction with thiols to generate aryl sulfides. acs.org

Transformations Involving the Chloro Group

The chlorine atom on the benzene ring is the site of another major class of reactions for this molecule. Its reactivity is significantly enhanced by the presence of the ortho-nitro group.

Nucleophilic Substitution Reactions at the Chlorine Site

The chloro group in this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing effect of the nitro group, particularly from the ortho position, polarizes the C-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. libretexts.org This activation makes the chlorine atom a good leaving group in the presence of strong nucleophiles.

The synthesis of the title compound itself, from 2,5-dichloronitrobenzene and thiophenol, is an example of an SₙAr reaction where one of the chlorine atoms is displaced by the phenylthio group. prepchem.com A wide range of nucleophiles can displace the chloride, leading to a diverse array of substituted products.

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | Substituted Anilines |

| Alkoxide | Sodium Methoxide (NaOMe) | Aryl Ethers |

| Hydroxide | Sodium Hydroxide (NaOH) | Phenols |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Diaryl Sulfides |

A notable industrial process involves the reaction of 5-chloro-2-nitroanilines with thiophenols in the presence of ammonia to produce 2-nitro-5-(phenylthio)-anilines, which are valuable intermediates for pharmaceuticals and herbicides. google.comgoogle.com This reaction underscores the lability of the chloro group activated by an ortho-nitro substituent.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The activated C-Cl bond can also participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common. Given the activation by the nitro group, this compound is an excellent substrate for these transformations.

Examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound.

Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, providing an alternative to direct SₙAr.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium/copper co-catalyst system, to form an aryl alkyne.

Transformations Involving the Phenylthio Group

The sulfur atom of the phenylthio group is also a reactive center. The most common transformation for aryl sulfides is oxidation, which can proceed stepwise to form the corresponding sulfoxide and subsequently the sulfone. These oxidations can significantly alter the electronic and physical properties of the molecule.

The general reaction scheme is as follows:

A variety of oxidizing agents can be used to effect these transformations. organic-chemistry.orgresearchgate.net The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide or proceeds to the sulfone.

| Product | Common Oxidizing Agents | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (H₂O₂), Sodium Periodate (NaIO₄), m-Chloroperoxybenzoic acid (mCPBA) | Stoichiometric control of the oxidant, often at lower temperatures. |

| Sulfone | Excess Hydrogen Peroxide (H₂O₂), Potassium Permanganate (B83412) (KMnO₄), Oxone® | Excess oxidant, often with heating or a catalyst (e.g., sodium tungstate). |

Research on the oxidation of related structures, such as (2-chloro-4-nitrophenyl)(phenyl)sulfane, has shown that oxidation can be challenging. The presence of the strongly electron-deficient nitroaromatic ring deactivates the sulfide group, making the conversion to the sulfoxide and sulfone difficult. mdpi.com This indicates that forcing conditions, such as higher temperatures or more potent catalytic systems, may be necessary to achieve high yields for the oxidation of this compound. mdpi.com

Oxidations to Sulfoxide and Sulfone Derivatives (e.g., Phenylsulfonyl Analogues)

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone derivatives. These reactions are fundamental transformations for organosulfur compounds. thieme-connect.de The oxidation state of the sulfur can be controlled by the choice of oxidant and reaction conditions. acsgcipr.orgorganic-chemistry.org

Commonly used oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and metal-based catalysts. acsgcipr.orgsci-hub.se The selective oxidation to the sulfoxide requires careful control of stoichiometry, as over-oxidation can easily lead to the sulfone. acsgcipr.org Conversely, stronger oxidizing conditions or an excess of the oxidant are employed to achieve complete conversion to the sulfone. mdpi.com

However, the presence of the electron-withdrawing nitro and chloro groups on the benzene ring deactivates the thioether towards oxidation. In a study utilizing a dendritic phosphomolybdate hybrid catalyst with 30% hydrogen peroxide, (2-chloro-4-nitrophenyl)(phenyl)sulfane failed to convert to its corresponding sulfoxide, 2-chloro-4-nitro-1-(phenylsulfinyl)benzene, or its sulfone, 2-chloro-4-nitro-1-(phenylsulfonyl)benzene. mdpi.com This highlights the reduced nucleophilicity of the sulfur atom, making oxidation more challenging compared to electron-rich aryl thioethers.

Despite this deactivation, various powerful oxidation systems are known to convert even deactivated sulfides. For instance, oxidants like potassium permanganate (KMnO₄) or systems involving urea-hydrogen peroxide and an anhydride (B1165640) can be effective for synthesizing sulfones from deactivated sulfides. organic-chemistry.org

Table 1: Oxidation Products of this compound This table is based on general principles of sulfide oxidation; specific successful experimental data for this compound was not found in the provided search results.

| Product Name | Molecular Formula | Structure |

|---|---|---|

| 4-Chloro-2-nitro-1-(phenylsulfinyl)benzene | C₁₂H₈ClNO₃S |  |

Cleavage and Substitution Reactions of the Thioether Linkage

The carbon-sulfur (C-S) bond of the thioether linkage in this compound can be cleaved under various conditions, allowing for substitution reactions. Thioethers can undergo C-S bond cleavage through metal-free methods or with metal mediation. thieme-connect.demdpi.com

Reagents such as N-chlorosuccinimide (NCS) have been shown to mediate the C(sp³)–S bond cleavage of thioethers, though this is more common for alkyl thioethers. mdpi.com For aryl thioethers, cleavage often requires harsher conditions or specific reagents. For example, treatment with (2-nitrobenzene)sulfenyl chloride followed by reduction can be a mild method for cleaving certain thioethers. thieme-connect.de

The synthesis of this compound itself involves a nucleophilic aromatic substitution reaction where thiophenol displaces a chlorine atom from 2,5-dichloronitrobenzene. prepchem.com This indicates the stability of the resulting C-S bond under the reaction conditions (potassium hydroxide in DMF at 70°C). prepchem.com The reverse reaction, cleavage of the phenylthio group, would likely require conditions that favor the displacement of the phenylthiolate anion.

Substitution reactions can also occur where the entire phenylthio group is replaced. These transformations are less common than reactions at the sulfur atom but can be achieved using specific catalytic systems designed for C-S bond activation.

Radical Reactions and Mechanistic Pathways in Organosulfur Compounds

Organosulfur compounds, including aromatic thioethers, can participate in radical reactions. The mechanistic pathways often involve the formation of sulfur-centered radicals or the reaction of carbon-centered radicals with sulfur compounds. acs.org

The formation of radical intermediates from aromatic precursors can be initiated by various methods, and their combination with sulfoxy radicals like SO₃⁻ and SO₄⁻ can lead to the formation of organosulfur compounds. acs.org In the context of this compound, radical reactions could be initiated at several sites.

Mechanistic studies on related systems, such as copper-catalyzed radical-relay reactions, have identified pathways for the functionalization of C-H bonds. nih.gov These often involve a hydrogen-atom transfer (HAT) step. nih.govnih.gov While typically focused on C(sp³)-H bonds, similar principles can apply to aromatic systems under specific conditions.

Radical-Polar Crossover (RPC): Oxidation of a carbon-centered radical to a cation, which then reacts with a nucleophile. nih.gov

Reductive Elimination: From a higher-valent metal-organometallic complex. nih.gov

Radical Addition: Direct addition of the radical to a metal-bound ligand. nih.gov

The electron-withdrawing nitro group would significantly influence the electronic properties of any radical intermediates formed on the benzene ring, affecting the regioselectivity and feasibility of subsequent reaction steps.

Rearrangement Reactions and Isomerization Studies

Rearrangement and isomerization reactions in substituted phenyl thioethers can occur under certain catalytic conditions, often involving acid catalysis or photochemical induction. For allylic thioethers, E/Z isomerization has been observed during hydrolysis, underscoring the role of the sulfur atom in facilitating such processes, potentially through overlap of its d-orbitals with the π-system. lookchem.com

In aromatic systems, rearrangements can involve the migration of a substituent around the ring. For phenyl-substituted heteroaromatics, Brønsted acids can catalyze isomerization. researchgate.net While no specific studies on the rearrangement or isomerization of this compound were identified, general principles suggest that under strong acidic conditions, protonation could potentially lead to intermediates that facilitate the migration of the phenylthio group. The Bamberger rearrangement, for example, converts N-phenylhydroxylamines to aminophenols via acid catalysis, demonstrating a type of aromatic rearrangement. wiley-vch.de

However, the stability of the aromatic system and the strong C-S bond in this compound suggest that such rearrangements would require significant energy input or highly specific catalytic systems. Isomerization is generally not a primary reaction pathway for this saturated aromatic compound under standard conditions.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Nitro 1 Phenylthio Benzene and Its Derivatives

Single Crystal X-ray Diffraction Analysis

In the structure of 4-Chloro-2-nitro-1-(2-phenylethyl)benzene, the dihedral angle between the two aromatic rings is a relatively small 6.09 (17)°. ipb.pt This suggests a tendency towards a more coplanar arrangement, which can be influenced by crystal packing forces. The nitro group is nearly coplanar with its attached benzene (B151609) ring, with a dihedral angle of 7.9 (2)°. ipb.pt This coplanarity facilitates electronic communication between the nitro group and the aromatic system.

Hydrogen Bonding and Crystal Packing: In the absence of strong hydrogen bond donors, the crystal packing of 4-Chloro-2-nitro-1-(phenylthio)benzene would be governed by weaker intermolecular interactions. In the crystal structure of 4-Chloro-2-nitro-1-(2-phenylethyl)benzene, C—H⋯O hydrogen bonds are observed, linking the molecules into chains. ipb.pt Similar interactions are anticipated for this compound, where the oxygen atoms of the nitro group can act as hydrogen bond acceptors for aromatic C-H donors.

| Parameter | Value |

|---|---|

| Molecular Formula | C14H12ClNO2 |

| Molecular Weight (g/mol) | 261.70 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.201 (3) |

| b (Å) | 7.3285 (12) |

| c (Å) | 12.974 (4) |

| β (°) | 105.89 (2) |

| Volume (ų) | 1298.6 (5) |

| Z | 4 |

| Dihedral Angle (aromatic rings) (°) | 6.09 (17) |

| Dihedral Angle (nitro group to ring) (°) | 7.9 (2) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR would provide initial verification of the structure, while advanced techniques like 2D NMR are essential for unambiguous assignment of all signals.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the 4-chloro-2-nitrophenyl ring will be influenced by the strong electron-withdrawing effects of the nitro and chloro groups, causing them to appear at a lower field (higher ppm) compared to the protons on the unsubstituted phenyl ring. The coupling patterns (e.g., doublets, doublet of doublets) would allow for the determination of the substitution pattern. For example, in the related compound 4-chloronitrobenzene, the protons ortho to the nitro group are shifted downfield to around 8.18 ppm. nih.gov

The ¹³C NMR spectrum will similarly show distinct signals for each unique carbon atom. The carbon attached to the nitro group (C2) and the carbon attached to the sulfur atom (C1) would be significantly affected. The chemical shifts of carbons in substituted benzenes are well-documented and can be predicted with reasonable accuracy.

Advanced NMR Techniques (COSY, HSQC, HMBC): To definitively assign the proton and carbon signals, especially for the closely spaced aromatic signals, 2D NMR experiments are crucial. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within each aromatic ring, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule. It shows correlations between protons and carbons over two or three bonds. For instance, the protons on the phenyl ring would show a correlation to the carbon atom of the other ring that is bonded to the sulfur atom (C1), providing definitive evidence for the C-S-C linkage. Similarly, correlations from the protons on the 4-chloro-2-nitrophenyl ring to the carbons of the phenyl ring through the sulfur bridge would be expected.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Key Influencing Factors |

|---|---|---|---|

| Protons on Phenyl Ring | ¹H | 7.0 - 7.5 | Shielded by phenyl ring current |

| Protons on Chloro-nitro-phenyl Ring | ¹H | 7.5 - 8.5 | Deshielded by -NO₂ and -Cl groups |

| Carbons on Phenyl Ring | ¹³C | 125 - 135 | Standard aromatic region |

| Carbons on Chloro-nitro-phenyl Ring | ¹³C | 120 - 150 | -NO₂ and -Cl deshielding, C-S and C-NO₂ shifts |

Mass Spectrometric Elucidation of Molecular Structures and Reaction Products

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular weight: 265.71 g/mol ), electron ionization (EI) would likely be used.

The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z 265 and a characteristic [M+2]⁺ peak at m/z 267 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Fragmentation Pattern: The fragmentation of the molecular ion would proceed through several pathways, influenced by the relative strengths of the bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of the nitro group: A significant fragment would likely be observed corresponding to the loss of NO₂ (46 Da), resulting in a fragment ion at m/z 219.

Cleavage of the C-S bonds: Scission of the C-S bonds can occur on either side of the sulfur atom. This would lead to fragments corresponding to the phenyl radical (C₆H₅⁺, m/z 77) and the 4-chloro-2-nitrophenyl radical (C₆H₃ClNO₂⁺). Cleavage could also result in ions such as the phenylthio cation (C₆H₅S⁺, m/z 109).

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom (35/37 Da) from the molecular ion or subsequent fragments is also possible.

Rearrangement Reactions: As with many aromatic compounds, rearrangements prior to fragmentation can occur, leading to complex fragmentation patterns.

The analysis of reaction products using techniques like GC-MS would allow for the identification of impurities, byproducts, and degradation products by comparing their mass spectra to known databases and fragmentation patterns.

| m/z | Proposed Fragment Identity |

|---|---|

| 265/267 | [M]⁺ (Molecular Ion) |

| 219/221 | [M - NO₂]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for functional group identification.

FTIR Spectroscopy: The FTIR spectrum of this compound will be characterized by several key absorption bands:

N-O Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the region of 1000-1100 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar nitro group vibrations are strong in the IR, the symmetric vibrations and the vibrations of the less polar parts of the molecule are often more intense in the Raman spectrum.

The symmetric N-O stretching vibration is typically strong in the Raman spectrum.

The S-C and S-S (if present as an impurity) stretching vibrations, which are often weak in the IR, can sometimes be more readily observed in the Raman spectrum.

The "ring breathing" modes of the aromatic rings usually give rise to strong and sharp bands in the Raman spectrum, which are also sensitive to substitution.

By comparing the experimental FTIR and Raman spectra with data from similar compounds and with theoretical calculations (e.g., using Density Functional Theory, DFT), a complete assignment of the vibrational modes can be achieved, providing a detailed fingerprint of the molecule. nist.govnih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl C-Cl | Stretching | 1000 - 1100 |

| Aryl C-S | Stretching | 600 - 800 |

| Aromatic C-H | Out-of-plane Bending | 675 - 900 |

Theoretical and Computational Studies of 4 Chloro 2 Nitro 1 Phenylthio Benzene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-Chloro-2-nitro-1-(phenylthio)benzene is governed by the interplay of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting both a -I (inductive) and -M (mesomeric or resonance) effect. This significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions relative to the nitro group. The chlorine atom, while also electronegative and exerting a -I effect, has lone pairs of electrons that can participate in a +M effect, though this is generally weaker than its inductive pull. The phenylthio group (-SPh) is more complex; the sulfur atom can act as a weak electron-donating group through resonance (+M effect) by sharing its lone pairs with the ring, but it can also exhibit a -I effect due to the electronegativity of sulfur.

Molecular orbital (MO) analysis, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding the reactivity of a molecule. For this compound, the HOMO is expected to be located primarily on the phenylthio-substituted benzene ring, which is the more electron-rich portion of the molecule. Conversely, the LUMO is anticipated to be centered on the nitro-substituted benzene ring, which is electron-deficient. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reaction Mechanism Elucidation via Computational Chemistry (e.g., SNAr pathways)

The presence of a nitro group ortho and a chloro group para to the phenylthio substituent makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Computational chemistry can be employed to model the SNAr pathway. The reaction would proceed via a two-step mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

Leaving Group Departure: The chloride ion is subsequently eliminated, and the aromaticity of the ring is restored.

The electron-withdrawing nature of the nitro group is essential for the feasibility of this reaction. wikipedia.org Density functional theory (DFT) calculations could be used to map the potential energy surface of the reaction, identifying the transition states and the intermediate Meisenheimer complex. These calculations would provide valuable data on the activation energies for both steps of the reaction, allowing for a quantitative understanding of the reaction kinetics. The choice of nucleophile, solvent, and temperature would all be expected to influence the reaction rate and yield.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions play a crucial role in the solid-state packing of these molecules. While the title compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be significant. In the crystal structure of 4-Chloro-2-nitro-1-(2-phenylethyl)benzene, C-H···O hydrogen bonds link the molecules into chains. researchgate.net Similarly, in N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide, the crystal packing is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds. nih.gov

| Compound | Interaction Type | Description | Reference |

| 4-Chloro-2-nitro-1-(2-phenylethyl)benzene | C-H···O Hydrogen Bonds | Links molecules into C(6) researchgate.net chains | researchgate.net |

| N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide | N-H···O and C-H···O Hydrogen Bonds | Stabilizes crystal packing | nih.gov |

| 4-Chloro-2-nitroaniline | N-H···O Hydrogen Bonds | Connects molecules into dimers and ribbons | researchgate.net |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are powerful tools for predicting the spectroscopic properties of molecules. For this compound, techniques such as Time-Dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum. The electronic transitions, particularly the HOMO to LUMO transition, would be of significant interest.

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of the molecule. The characteristic stretching frequencies of the nitro group (typically around 1530-1500 cm⁻¹ for asymmetric and 1370-1330 cm⁻¹ for symmetric stretching), the C-Cl bond, and the C-S bond could be calculated and compared with experimental data if available. The NIST WebBook provides IR spectral data for related compounds like 1-chloro-2-isothiocyanato-4-nitro-benzene, which can serve as a reference. nist.gov

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Global Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors can be calculated from the energies of the HOMO and LUMO. For this compound, the high electrophilicity index expected due to the nitro group would further support its susceptibility to nucleophilic attack.

| Spectroscopic/Reactivity Parameter | Computational Method | Predicted Information |

| UV-Vis Spectrum | Time-Dependent DFT (TD-DFT) | Electronic transition energies and intensities |

| IR/Raman Spectrum | DFT | Vibrational frequencies and intensities |

| Reactivity Descriptors (μ, η, ω) | Conceptual DFT | Quantitative measures of chemical reactivity |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

4-Chloro-2-nitro-1-(phenylthio)benzene serves as a versatile intermediate for the construction of more complex molecular architectures. The presence of the nitro group activates the chlorine atom for nucleophilic aromatic substitution, allowing for its replacement by a variety of nucleophiles. wikipedia.org This reactivity is fundamental to its role as a scaffold for building larger molecules.

For instance, related chloro-nitro aromatic compounds are pivotal in the synthesis of agrochemicals and pharmaceuticals. The fungicide Boscalid, for example, uses a 4'-chloro-2-nitrobiphenyl (B3055000) intermediate in its production pathway. google.com Similarly, chloro-nitro-aromatic structures are precursors for complex heterocyclic systems with potential biological activity, such as pyrrolocoumarins derived from 4-chloro-3-nitrocoumarin. rsc.org Research into antikinetoplastid agents has also demonstrated the synthesis of complex imidazo[1,2-a]pyridine (B132010) derivatives where a phenylthioether moiety is introduced onto a nitroaromatic scaffold, highlighting a pathway for creating biologically active molecules. mdpi.com The reactivity of this compound makes it an ideal candidate for similar synthetic strategies, enabling the introduction of the phenylthio-nitrophenyl unit into larger, more functionalized target molecules.

Precursor for Advanced Materials (e.g., Organic Nonlinear Optical Single Crystals)

The field of materials science, particularly in photonics and optoelectronics, has a significant interest in organic molecules with nonlinear optical (NLO) properties. sphinxsai.com These materials are crucial for applications like frequency conversion and optical switching. The efficacy of an organic NLO material is often rooted in its molecular structure, specifically the presence of an electron donor and an electron acceptor group linked by a π-conjugated system. nih.gov

This compound is an excellent candidate for a precursor to NLO materials. The molecule contains a strong electron-accepting nitro group and an electron-donating phenylthio group attached to the same benzene (B151609) ring. This "push-pull" configuration facilitates intramolecular charge transfer, a key requirement for a high second-order NLO response. Theoretical studies have shown that the introduction of chloro and nitro groups onto aromatic systems can effectively tune the electronic properties, such as the energy gap, which is beneficial for NLO applications. nih.gov Experimental work on analogous molecules, like 4-chloro-2-nitroaniline, has confirmed that trisubstituted benzene derivatives can form single crystals with significant NLO properties, exhibiting second-harmonic generation (SHG) efficiency several times that of standard inorganic materials like potassium dihydrogen phosphate (B84403) (KDP). sphinxsai.com This body of research strongly suggests that this compound can be used to design and synthesize novel chromophores for high-performance NLO materials. sphinxsai.comnih.gov

Derivatization for Functional Molecules and Specialty Chemicals

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This compound is amenable to several derivatization reactions, yielding a range of functional molecules and specialty chemicals.

The key reactive sites for derivatization are the chloro, nitro, and sulfide (B99878) functional groups:

Substitution of the Chlorine Atom : As mentioned, the chlorine atom is activated by the ortho-nitro group, making it susceptible to displacement by various nucleophiles. wikipedia.org This allows for the synthesis of a wide array of derivatives by introducing amines, alkoxides, and other functional groups at this position.

Reduction of the Nitro Group : The nitro group can be chemically reduced to an amino group (-NH₂). This transformation dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, thereby altering the molecule's properties and subsequent reactivity. The resulting 4-chloro-2-aminophenyl phenyl sulfide would be a valuable intermediate for dyes, pharmaceuticals, and further synthetic elaborations.

Oxidation of the Sulfide Linkage : The phenylthio group can be oxidized to form the corresponding sulfoxide (B87167) (4-Chloro-2-nitro-1-(phenylsulfinyl)benzene) and subsequently the sulfone (4-Chloro-2-nitro-1-(phenylsulfonyl)benzene). scbt.comnih.gov Each oxidation step converts the sulfur-containing group into a progressively stronger electron-withdrawing group, providing a method to fine-tune the electronic properties of the molecule for specific applications. The sulfone, in particular, is a stable and strongly electron-withdrawing moiety used in various chemical contexts. scbt.com

These derivatization pathways underscore the compound's role as a versatile platform for generating a library of molecules with tailored properties for diverse chemical applications.

Potential Biological and Pharmaceutical Relevance of 4 Chloro 2 Nitro 1 Phenylthio Benzene Analogues

Structure-Activity Relationship Studies (SAR) with Related Biologically Active Compounds (e.g., Mitotic Kinesin Inhibitors, Antiviral Agents)

The 4-chloro-2-nitrophenyl phenyl sulfide (B99878) scaffold is a subject of interest in medicinal chemistry due to the established biological activities of related nitroaromatic and aryl thioether compounds. Structure-Activity Relationship (SAR) studies on analogous molecules have provided valuable insights into how specific structural modifications influence biological effects, particularly in the realms of anticancer and antiviral research.

Quinazoline and quinazolinone cores, for instance, are present in numerous FDA-approved anticancer drugs that function by inhibiting various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The development of these inhibitors often involves SAR studies to optimize their potency and selectivity. nih.gov The aryl group of 4-chloro-2-nitro-1-(phenylthio)benzene could potentially be replaced by such heterocyclic systems to explore new kinase inhibitors.

In the context of antiviral research, nitro-containing compounds have demonstrated significant potential. Studies on resveratrol (B1683913) derivatives have shown that replacing a hydroxyl group with a 4-nitrophenyl substituent can strongly reduce viral replication in influenza models. mdpi.com Specifically, a derivative featuring a 4-nitrophenyl group and a chlorine atom at the 3'-position showed promising antiviral activity, highlighting the importance of both the nitro and halogen substituents. mdpi.com Similarly, newly synthesized benzotriazole (B28993) derivatives have been evaluated for their antiviral activity against a range of RNA viruses, with several compounds showing selective activity against Coxsackievirus B5. nih.gov These studies underscore the potential of the nitroaromatic moiety as a key element for antiviral drug design.

Furthermore, modifications of the core structure have been explored for other therapeutic areas. Disubstituted 4-chloro-3-nitrophenylthiourea derivatives have been synthesized and tested for their cytotoxic activities against various human tumor cell lines, with many exhibiting cytotoxicity in the low micromolar range. mdpi.com This suggests that the substituted nitroaromatic ring is a crucial component for antiproliferative effects. The strategic incorporation of chlorine atoms and nitro groups is a known method in drug design to enhance the biological activity of molecules. mdpi.com

| Compound Class | Key Structural Features | Biological Activity | Key SAR Findings | Reference |

|---|---|---|---|---|

| Resveratrol Analogues | 4-Nitrophenyl group, Chlorine substitution | Anti-influenza virus | Substitution with a 4-nitrophenyl moiety enhances antiviral activity compared to the original hydroxyl group. mdpi.com | mdpi.com |

| 4-Chloro-3-nitrophenylthioureas | Nitro-chlorophenyl ring, Thiourea (B124793) linker | Cytotoxic (Anticancer) | Derivatives with electron-donating alkyl substituents on the second phenyl ring showed promising antistaphylococcal activity. Many derivatives were cytotoxic against various human tumor cell lines. mdpi.com | mdpi.com |

| Quinazoline/Quinazolinone Analogues | Quinazoline core | Anticancer (EGFR/VEGFR inhibition) | This scaffold is versatile and found in over 20 FDA-approved anticancer drugs, indicating its importance in kinase inhibition. nih.gov | nih.gov |

| Benzotriazole Derivatives | Benzotriazole core, Nitro-chlorobenzyl group | Antiviral (Coxsackievirus B5) | Five derivatives emerged with selective antiviral activity, with EC50 values ranging from 6 to 18.5 μM. nih.gov | nih.gov |

| Nucleoside Analogues | Modified nucleoside core | Antiviral (Tick-borne encephalitis virus) | Methylation at the C2' position or azido (B1232118) modification at the C4' position resulted in strong viral inhibition and low cytotoxicity. nih.gov | nih.gov |

Scaffold for Drug Discovery Efforts in Nitroaromatic and Aryl Thioether Classes

The this compound structure serves as an important scaffold for drug discovery, combining two classes of compounds with well-documented biological relevance: nitroaromatics and aryl thioethers. researchgate.netrsc.org Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of various products, including pharmaceuticals. nih.gov The nitro group is a particularly strong electron-withdrawing group that can significantly influence a molecule's biological activity. nih.gov This functional group is present in compounds with a wide spectrum of activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects. nih.gov

Aryl thioethers are also recognized for their importance in medicinal chemistry. The thioether linkage provides a flexible and metabolically stable connection between aromatic rings, which can be crucial for binding to biological targets. The synthesis of trifluoromethyl ethers and thioethers, for example, is an area of increasing interest due to the unique properties these groups confer upon molecules in drug discovery. nih.gov

The combination of these two motifs in a single scaffold offers a promising starting point for the development of new therapeutic agents. The nitroaromatic portion can be crucial for activity, while the aryl thioether part allows for extensive structural modifications to fine-tune properties like potency, selectivity, and pharmacokinetics. For instance, the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, as seen in 4-Chloro-2-nitro-1-(phenylsulphonyl)benzene, which can alter the electronic properties and potential for hydrogen bonding, thereby modulating biological activity. scbt.comnih.gov The inherent reactivity of the nitrochlorobenzene ring also allows for nucleophilic aromatic substitution, enabling the introduction of various other functional groups to explore diverse chemical space. wikipedia.org

Precursors for Agrochemicals (e.g., Herbicides, Antiparasitic Agents)

Beyond pharmaceuticals, analogues of this compound are relevant as precursors in the agrochemical industry. Nitroaromatic compounds are widely used as intermediates in the production of pesticides. nih.govepa.gov The specific substitution pattern of the aromatic ring is critical for the desired herbicidal or pesticidal activity.

Nitro-containing compounds have been investigated and used as herbicides. nih.gov The synthesis of novel arylindazoles, for example, has been explored for their use as herbicides. google.com The core structure of this compound could be a building block for more complex heterocyclic systems with herbicidal properties.

In the field of antiparasitic agents, the nitroaromatic scaffold is also of significant interest. Nitro-containing drugs are used to treat infections caused by protozoa like Leishmania and Trypanosoma. mdpi.com A study focused on the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold revealed that introducing a phenylthioether moiety at specific positions could lead to compounds with activity against Leishmania donovani, Leishmania infantum, and Trypanosoma brucei brucei. mdpi.com Although the specific compound synthesized showed only weak to moderate activity, it highlights the potential of combining nitroaromatic and phenylthioether motifs in the design of new antiparasitic agents. mdpi.com

| Compound Class | Key Structural Features | Agrochemical Application | Key Findings | Reference |

|---|---|---|---|---|

| Nitroaromatics | Nitro group on an aromatic ring | Pesticides, Herbicides | Nitroaromatic compounds are a major class of industrial chemicals used as intermediates for pesticides. nih.govepa.gov Some nitro compounds exhibit direct herbicidal activity. nih.gov | nih.govnih.govepa.gov |

| Arylindazoles | Indazole ring with aryl substituent | Herbicides | Novel arylindazoles have been developed and patented for their use as herbicides. google.com | google.com |

| 3-Nitroimidazo[1,2-a]pyridines | Nitro-imidazo[1,2-a]pyridine core, Phenylthioether substituent | Antiparasitic Agents | A derivative with phenylthioether groups showed in vitro activity against Leishmania and Trypanosoma species, demonstrating the potential of this scaffold in developing agents for neglected tropical diseases. mdpi.com | mdpi.com |

Future Research Directions and Challenges

Development of Sustainable and Greener Synthetic Routes

The current synthesis of 4-Chloro-2-nitro-1-(phenylthio)benzene often involves the reaction of 2,5-dichloronitrobenzene with thiophenol in the presence of a base like potassium hydroxide (B78521) and a solvent such as dimethylformamide (DMF). prepchem.com While effective, this route presents opportunities for improvement in line with the principles of green chemistry. Future research should target the development of more sustainable and efficient synthetic protocols.

Challenges and future research objectives include:

Solvent and Reagent Minimization: Investigating solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents to replace traditional, more hazardous ones like DMF. nih.gov The "best solvent is no solvent" philosophy could guide efforts toward neat or solid-state reactions. nih.gov

Catalyst-Free and Milder Conditions: Exploring catalyst-free methods or the use of more benign catalysts to avoid toxic reagents and simplify purification. For instance, developing one-pot syntheses where multiple reaction steps are combined without isolating intermediates can significantly reduce waste and improve efficiency. nih.govresearchgate.net

Alternative Starting Materials: Research into alternative, renewable feedstocks for the synthesis of the core structure could reduce reliance on petroleum-based starting materials. nih.gov

Waste Reduction: The current synthesis generates by-products and requires purification steps that contribute to chemical waste. prepchem.com Future routes should aim for higher atom economy and the generation of environmentally benign by-products. For example, the use of thiourea (B124793) dioxide in the reduction of related nitroanilines produces urea, an environmentally friendly by-product. researchgate.net

Exploration of Novel Reactivity Pathways and Catalytic Applications

The chemical structure of this compound, featuring an electron-withdrawing nitro group and a labile chloride atom, makes it a prime candidate for a variety of chemical transformations. wikipedia.org The nitro group activates the benzene (B151609) ring for nucleophilic aromatic substitution, a reactivity pattern that has been well-established for related compounds like 4-nitrochlorobenzene. wikipedia.org

Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr): Systematically exploring the reaction of this compound with a wide array of nucleophiles (e.g., amines, alkoxides, fluorides) to generate a library of novel derivatives. wikipedia.org This would provide access to a diverse range of compounds with potentially unique properties.

Catalytic Cross-Coupling Reactions: Investigating the use of the chloro-substituent in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. A method for preparing 4'-chloro-2-nitrobiphenyl (B3055000) using a palladium catalyst has been reported, suggesting that the chloro-nitroaromatic scaffold is amenable to such transformations. google.com

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which serves as a versatile synthetic handle for further functionalization, such as diazotization or acylation. nih.gov Research into selective and green reduction methods, moving beyond traditional iron-based reductions, is a key area. researchgate.netnih.gov

Transformations involving the Thioether Linkage: Exploring the oxidation of the sulfide (B99878) to sulfoxide (B87167) or sulfone could yield derivatives with different electronic properties and biological activities. scbt.comnih.gov The compound 4-Chloro-2-nitro-1-(phenylsulphonyl)benzene is an example of such a derivative. scbt.com

Expansion into Materials Science Applications with Tailored Properties

The rigid aromatic structure and functional groups of this compound make it and its potential derivatives interesting building blocks for new materials. While direct applications are not yet established, related halogenated nitroaromatic compounds are used in the development of specialty polymers and other advanced materials. chemimpex.com

Future avenues for research in materials science include:

Polymer Synthesis: Using derivatives of this compound as monomers for the synthesis of novel polymers. The presence of multiple functionalization sites could allow for the creation of cross-linked or hyperbranched polymers with high thermal stability and chemical resistance. chemimpex.com

Organic Electronics: Investigating the electronic properties of the parent compound and its derivatives for potential use in organic electronic devices. The combination of electron-withdrawing (nitro) and potentially electron-donating (modified thioether) groups could be tuned to create materials with specific semiconductor properties.

Energetic Materials: The high nitrogen and oxygen content of the nitro group is a characteristic feature of energetic materials. While this specific compound is not a known explosive, computational design principles used for other nitro-substituted heterocyclic explosives could be applied to design and predict the properties of new energetic materials derived from this scaffold. researchgate.net

Deeper Investigation of Biological Activities and Pharmacological Profiles

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer effects. nih.govmdpi.com The biological activity often stems from the reduction of the nitro group within cells to produce reactive intermediates that can damage cellular components like DNA. nih.gov Derivatives of structurally similar compounds have shown promising results.

Future research should be directed towards:

Screening for Antimicrobial Activity: Synthesizing a library of derivatives and screening them against a wide range of pathogenic bacteria and fungi, including drug-resistant strains. rsc.org Studies on 4-chloro-3-nitrophenylthiourea derivatives have demonstrated potent activity against staphylococci, providing a rationale for investigating the thioether-linked analogue. mdpi.com

Anticancer and Cytotoxic Studies: Evaluating the cytotoxic potential of this compound derivatives against various human cancer cell lines. mdpi.comrsc.org The mechanism of action, whether through DNA damage or inhibition of specific cellular targets like kinases or reductases, should be a key focus.

Antiparasitic Investigations: Given that many nitro-based drugs (e.g., metronidazole) are used to treat parasitic infections, exploring the activity of these compounds against parasites like Plasmodium falciparum (malaria) or various protozoa is a logical next step. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand the relationship between chemical features and biological activity. This involves altering substituents on both aromatic rings to optimize potency and selectivity.

Computational Design and Optimization for Targeted Applications

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules for specific applications. These in silico methods can predict molecular properties, guide synthetic efforts, and provide insights into mechanisms of action, thereby saving significant time and resources.

Future research directions leveraging computational tools include:

Target Identification and Docking Studies: For derivatives showing biological activity, molecular docking studies can be employed to predict their binding modes with potential protein targets, such as dihydrofolate reductase or vascular endothelial growth factor receptor 2, which have been identified for other chloro-nitro benzimidazole (B57391) derivatives. rsc.org

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives. rsc.org This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic properties or high toxicity, focusing resources on the most promising candidates.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and bond-dissociation energies of the molecule and its derivatives. researchgate.net This information is valuable for understanding reactivity pathways and for designing new materials with tailored electronic or energetic properties. researchgate.net

De Novo Design: Utilizing computational algorithms to design novel derivatives with optimized properties based on a desired activity profile or material characteristic. This approach can help explore a much larger chemical space than is feasible through synthesis alone.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-Chloro-2-nitro-1-(phenylthio)benzene, and how do reaction parameters influence product purity?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, introducing the phenylthio group via thiolation of a pre-functionalized nitrochlorobenzene intermediate. Key parameters include:

- Temperature control : Reactions at 60–80°C minimize side products like disulfides .

- Catalyst selection : Cu(I) or Pd-based catalysts enhance regioselectivity for the nitro-chloro substitution pattern .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >85% yield |

| Catalyst (CuI) | 5 mol% | Regioselectivity |

| Reaction Time | 12–18 hrs | Minimizes byproducts |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and confirms substitution patterns. The phenylthio group’s deshielding effect shifts adjacent protons downfield .

- FT-IR : Nitro group stretching (~1520 cm⁻¹) and C-S bond vibrations (~680 cm⁻¹) are diagnostic .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 280.5 confirms molecular weight .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

- Torsion angles : The phenylthio group adopts a dihedral angle of ~85° relative to the benzene ring, minimizing steric clash with the nitro group .

- Hydrogen bonding : Weak C–H···O interactions (e.g., C5–H5···O1, 2.54 Å) stabilize the crystal lattice .

Data Table :

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| C5–H5···O1 | 2.54 | 175 |

| π-π stacking | 3.6–3.8 | N/A |

Q. What computational approaches are suitable for studying the electronic effects of substituents in this compound?

- Density Functional Theory (DFT) : Calculates nitro group’s electron-withdrawing effect (-σ* = 0.8 eV), enhancing chloro substituent’s susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvent interactions, showing DMSO stabilizes the transition state in substitution reactions .

Q. How do competing substituents (nitro, chloro, phenylthio) influence regioselectivity in further functionalization?

- Nitro Group : Directs electrophilic substitution to the para position relative to itself, but steric hindrance from phenylthio limits reactivity .

- Chloro Group : Activates the ring for NAS at the ortho position when nitro is meta, as observed in related compounds .

Methodological Note : Use competitive kinetic experiments with labeled substrates to map substitution pathways .

Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.